N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
Description
This oxalamide derivative features a unique structure combining a 4-fluorophenylsulfonyl group, a thiophen-2-yl moiety, and a 4-methylbenzyl substituent. The 4-methylbenzyl group may contribute to lipophilicity and membrane permeability. 16.099) have been extensively studied as umami flavor enhancers and enzyme inhibitors .
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S2/c1-15-4-6-16(7-5-15)13-24-21(26)22(27)25-14-20(19-3-2-12-30-19)31(28,29)18-10-8-17(23)9-11-18/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVLDKUNSNSSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide, with CAS number 896333-01-0, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesis, and implications in medicinal chemistry, supported by data tables and research findings.
- Molecular Formula : C20H19FN2O5S2
- Molecular Weight : 450.5 g/mol
- Structure : The compound features a sulfonyl group attached to a thiophene ring and an oxalamide linkage, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, antifungal, and anticancer properties. Below are summarized findings from relevant research:
Antibacterial Activity
Several studies have evaluated the antibacterial efficacy of compounds related to oxalamides. For instance:
- Study Findings : In vitro tests demonstrated that derivatives of oxalamides exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Significant |
| Bacillus subtilis | Moderate |
Antifungal Activity
Research has shown promising antifungal properties for similar compounds:
- Study Findings : Compounds were tested against various fungal strains, revealing moderate to high antifungal activity.
| Fungal Strain | Activity Level |
|---|---|
| Candida albicans | Significant |
| Aspergillus flavus | Moderate |
| Fusarium solani | Low |
Anticancer Activity
Emerging studies suggest that oxalamide derivatives may have anticancer properties:
- Mechanism : The proposed mechanism includes the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of specific signaling pathways.
Case Studies
-
Case Study on Antibacterial Properties :
- A study assessed the effectiveness of various oxalamide derivatives against multi-drug resistant bacteria. The compound exhibited potent activity against resistant strains, suggesting its potential as a lead compound in antibiotic development.
-
Case Study on Antifungal Efficacy :
- In vitro assays showed that the compound inhibited the growth of Candida species effectively, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antifungal agents.
The synthesis typically involves multi-step organic reactions starting from readily available precursors. The process includes:
- Preparation of Intermediates :
- Synthesis begins with the formation of thiophene derivatives followed by sulfonylation.
- Formation of Oxalamide Linkage :
- The final step involves condensation reactions to form the oxalamide structure.
The biological activity is attributed to the compound's ability to interact with specific molecular targets within microbial cells or cancer cells. This interaction may inhibit essential cellular processes such as protein synthesis or DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Related Oxalamide Compounds
Structural Analogues and Substituent Effects
The target compound belongs to the oxalamide class, characterized by a central oxalyl backbone with N-linked aromatic or heteroaromatic substituents. Key comparisons include:
Key Structural Differences :
- The target compound’s 4-fluorophenylsulfonyl group distinguishes it from analogs like S336, which feature methoxy or pyridyl substituents. This sulfonyl group may reduce metabolic hydrolysis compared to ester-containing analogs (e.g., N-(ethoxycarbonyl)methyl derivatives) .
- The thiophen-2-yl moiety is unique among the compared compounds and may enhance aromatic interactions in biological targets, similar to triazole derivatives in antimicrobial agents .
Pharmacological and Toxicological Profiles
Umami Flavor Potency
- S336 : Activates hTAS1R1/hTAS1R3 umami receptors with high potency (EC50 ~0.3 µM) and is approved globally for savory applications .
- Target Compound: While untested, its sulfonyl and thiophene groups may alter receptor binding compared to S334. Sulfonyl groups are known to modulate agonist efficacy in GPCRs .
Enzyme Inhibition and Drug Interactions
- Target Compound : The 4-fluorophenylsulfonyl group may reduce CYP inhibition compared to S5456, as electron-withdrawing groups often decrease enzyme affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
